molecular formula C13H11I B13402026 2-Iodo-2'-methylbiphenyl

2-Iodo-2'-methylbiphenyl

Cat. No.: B13402026
M. Wt: 294.13 g/mol
InChI Key: FYPRVWCGPBZSSR-UHFFFAOYSA-N
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Description

2-Iodo-2’-methylbiphenyl is an organic compound that belongs to the class of biphenyl derivatives It consists of two benzene rings connected by a single bond, with an iodine atom attached to one ring and a methyl group attached to the other

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-2’-methylbiphenyl can be achieved through several methods. One common approach involves the iodination of 2’-methylbiphenyl using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite. The reaction is typically carried out in an organic solvent like acetic acid or dichloromethane, under reflux conditions .

Industrial Production Methods

Industrial production of 2-Iodo-2’-methylbiphenyl may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques like recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Iodo-2’-methylbiphenyl undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of various substituted biphenyl derivatives.

    Coupling: Formation of extended biphenyl systems.

    Oxidation: Formation of biphenyl ketones.

    Reduction: Formation of biphenyl alcohols

Scientific Research Applications

2-Iodo-2’-methylbiphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Iodo-2’-methylbiphenyl involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The biphenyl structure allows for π-π stacking interactions, which can play a role in its binding to biological targets and materials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Iodo-2’-methylbiphenyl is unique due to the presence of both an iodine atom and a methyl group, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields of research and industry, making it a valuable compound for further exploration .

Properties

Molecular Formula

C13H11I

Molecular Weight

294.13 g/mol

IUPAC Name

1-iodo-2-(2-methylphenyl)benzene

InChI

InChI=1S/C13H11I/c1-10-6-2-3-7-11(10)12-8-4-5-9-13(12)14/h2-9H,1H3

InChI Key

FYPRVWCGPBZSSR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CC=CC=C2I

Origin of Product

United States

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